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Cat. No.: B1671989

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniothalamin is a naturally occurring styryl-lactone found in various plants of the
Goniothalamus genus. It has garnered significant interest within the scientific community due to
its wide range of biological activities, including potent cytotoxic effects against various cancer
cell lines. The elucidation of its molecular structure through spectroscopic techniques is
fundamental for its identification, characterization, and further development as a potential
therapeutic agent. This technical guide provides a comprehensive overview of the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of
Goniothalamin, complete with detailed experimental protocols and an interpretation of the
spectral data.

Spectroscopic Data of Goniothalamin

The spectroscopic data presented below has been compiled from various scientific sources to
provide a comprehensive reference for the structural characterization of Goniothalamin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.
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Table 1: *H NMR Spectroscopic Data for Goniothalamin (in CDClIs)

Chemical Shift ()

Coupling Constant

Multiplicit Assighment

ppm ALY (J) Hz 2
7.26 - 7.38 m Aromatic-ring protons
6.90 - 6.93 m Alkene proton
6.72 d Alkene proton
6.26 dd Alkene proton
6.08 dt Alkene proton

Oxygen-attached
5.09-5.10 m proton (—CH-) of the

lactone ring

Methylene hydrogens
2.53-2.55 m (—-CH2-) of the lactone

ring

Note: The chemical shifts and coupling constants may vary slightly depending on the solvent

and the spectrometer frequency used.

Table 2: 13C NMR Spectroscopic Data for Goniothalamin (in CDCIs)[1][2]
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Chemical Shift (6) ppm

Assignment

163.8 C-2 (Carbonyl carbon)

144.6 Olefinic carbon

135.8 C-9 (Aromatic carbon)

133.2 Olefinic carbon

128.7 C-11 and C-13 (Aromatic carbons)
128.4 Aromatic carbon

126.7 C-10 and C-14 (Aromatic carbons)
125.7 Olefinic carbon

121.8 Olefinic carbon

78.0 C-6 (Oxygen-attached carbon)
29.9 C-5 (Methylene carbon)

Note: The assignments are based on spectroscopic analysis and comparison with published

data.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Goniothalamin[1]
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Wavenumber (cm~?) Functional Group

3011 C-H stretch (aromatic)

2914 C-H stretch (asymmetric)

2857 C-H stretch (aliphatic, symmetric)
1719 C=0 stretch (lactone)

1690 C=C stretch (olefin)

1455 C-H bend (aliphatic)

1393 C-C stretch (aromatic)

1250 C-O stretch

969 =C-H bend (olefin)

763 C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for Goniothalamin

Technique lon miz

LC-ESI-TOF/MS [M+1]*+ 201

The molecular formula of Goniothalamin is C13H1202. The calculated molecular weight is
200.23 g/mol . The observed m/z of 201 in the ESI-MS corresponds to the protonated molecule
[M+H]*.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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NMR Spectroscopy

e Sample Preparation:

[e]

Weigh approximately 5-10 mg of purified Goniothalamin.

o

Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCls).

[¢]

Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

[¢]

e Instrumentation and Data Acquisition:

o A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz) is recommended
for better resolution.

o Acquire *H NMR spectra with a sufficient number of scans to achieve a good signal-to-
noise ratio.

o Acquire 13C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the
assignment of carbon signals.

o Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) are crucial for unambiguous assignment of all proton and carbon signals.

IR Spectroscopy

e Sample Preparation:

o For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be
used.

o KBr Pellet Method: Mix a small amount of Goniothalamin (1-2 mg) with dry potassium
bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a
thin, transparent pellet using a hydraulic press.
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o ATR Method: Place a small amount of the solid sample directly on the ATR crystal.

 Instrumentation and Data Acquisition:
o A Fourier Transform Infrared (FTIR) spectrometer is typically used.
o Record the spectrum in the mid-infrared range (4000-400 cm™1).

o Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean
ATR crystal.

o Run the sample spectrum and ratio it against the background to obtain the final
absorbance or transmittance spectrum.

Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of Goniothalamin (e.g., 0.1 mg/mL) in a suitable solvent such as
methanol or acetonitrile.

o For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the
LC system, which separates the components before they enter the mass spectrometer.

 Instrumentation and Data Acquisition:

o An Electrospray lonization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap
mass analyzer is suitable for accurate mass determination.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o High-resolution mass spectrometry (HRMS) is essential to confirm the elemental
composition of the molecular ion.

Spectroscopic Data Interpretation

The combined analysis of NMR, IR, and MS data allows for the unambiguous structural
elucidation of Goniothalamin.
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e MS Data: The ESI-MS data showing an m/z of 201 for the [M+H]* ion confirms the molecular
weight of Goniothalamin as 200, corresponding to the molecular formula C13H120:.

e IR Spectrum: The IR spectrum reveals the presence of key functional groups. The strong
absorption at 1719 cm~1 is characteristic of a carbonyl group in a six-membered lactone
(a,B-unsaturated d-lactone). The bands at 1690 cm~* and 969 cm~! indicate the presence of
a C=C double bond (olefin). The absorptions in the 3011 cm~* and 1393 cm~1 regions are
indicative of an aromatic ring.

e 13C NMR Spectrum: The 3C NMR spectrum shows 13 distinct carbon signals, consistent with
the molecular formula. The signal at & 163.8 ppm is assigned to the carbonyl carbon of the
lactone. Several signals in the downfield region (6 121.8-144.6 ppm) correspond to the
olefinic and aromatic carbons. The signal at  78.0 ppm is attributed to the oxygen-bearing
methine carbon (C-6), and the signal at & 29.9 ppm corresponds to the methylene carbon (C-
5) in the lactone ring.

e 1H NMR Spectrum: The *H NMR spectrum provides detailed information about the proton
environment. The multiplet in the aromatic region (o 7.26-7.38 ppm) integrates to five
protons, indicating a monosubstituted benzene ring. The signals for the olefinic protons and
the protons on the lactone ring are observed in the upfield region. The coupling patterns
observed in the 2D NMR spectra (COSY, HSQC, HMBC) allow for the complete assignment
of the proton and carbon signals and confirm the connectivity of the atoms, thus establishing
the structure of Goniothalamin.

Signaling Pathways and Experimental Workflows

Goniothalamin exerts its cytotoxic effects through the induction of apoptosis and cell cycle
arrest via multiple signaling pathways. Understanding these pathways is crucial for its
development as an anticancer agent.
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Caption: Goniothalamin-induced apoptosis signaling pathway.
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This diagram illustrates the intrinsic pathway of apoptosis induced by Goniothalamin. The
process is initiated by an increase in reactive oxygen species (ROS) and a decrease in
glutathione (GSH), leading to oxidative stress and DNA damage. This, in turn, upregulates the
tumor suppressor protein p53. Activated p53 triggers the activation of caspase-2, leading to the
release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which
subsequently activates the executioner caspase-3, ultimately leading to programmed cell death
or apoptosis.

Goniothalamin
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Click to download full resolution via product page

Caption: Goniothalamin-induced G2/M cell cycle arrest.

Goniothalamin can also induce cell cycle arrest, primarily at the G2/M phase. This is mediated
by the disruption of the intracellular redox balance, which leads to the degradation of the
cdc25C phosphatase. The degradation of cdc25C prevents the activation of the cyclin B/[CDK1
complex, which is essential for entry into mitosis, thereby causing cell cycle arrest at the G2/M
checkpoint and subsequently leading to apoptosis.
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Caption: Workflow for spectroscopic identification of Goniothalamin.

This workflow diagram outlines the logical progression from sample preparation to the final
structural elucidation of Goniothalamin. It begins with the extraction and purification of the
compound from its natural source. The purified sample is then subjected to a battery of
spectroscopic analyses, including MS, IR, and NMR. The data obtained from these techniques
are then collectively interpreted to determine the molecular weight, molecular formula,
functional groups, and the precise arrangement of atoms, ultimately leading to the confirmed
structure of Goniothalamin.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a robust framework
for the identification and characterization of Goniothalamin. A thorough understanding of its
spectral properties is indispensable for researchers working on the isolation, synthesis, and
biological evaluation of this promising natural product. Furthermore, the elucidation of its
mechanisms of action through various signaling pathways offers valuable insights for the
development of novel anticancer therapies. This guide serves as a comprehensive resource to
facilitate further research and development in this exciting field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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